4'-(1-Pyrrolidino)acetophenone
Description
Significance of Acetophenone (B1666503) Derivatives in Chemical and Biological Sciences
Acetophenone and its derivatives are a class of organic compounds that have been extensively studied for their wide-ranging applications. ontosight.ai These compounds, characterized by an acetophenone backbone, are valuable intermediates in the synthesis of various natural products and commercial drugs. nih.gov Their utility extends across multiple fields, including biology, materials science, and the development of pesticides. nih.gov
In the realm of biological sciences, acetophenone derivatives have demonstrated a variety of promising activities. Research has explored their potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. ontosight.ainih.govontosight.ai The specific functional groups attached to the acetophenone structure can significantly influence its biological interactions. ontosight.ai For instance, the presence of hydroxyl and amino groups can facilitate hydrogen bonding, a crucial factor in the interaction with biological targets like enzymes and receptors. ontosight.ai Furthermore, certain acetophenone derivatives are recognized for their role as semiochemicals, substances that mediate interactions between organisms. mdpi.comencyclopedia.pub
Overview of Pyrrolidine-Containing Scaffolds in Molecular Design and Pharmacophore Development
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly significant scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.netfrontiersin.org This structural motif is present in numerous natural products, particularly alkaloids, and is a core component of many FDA-approved drugs. nih.govfrontiersin.org The prevalence of the pyrrolidine scaffold can be attributed to its unique physicochemical properties. tandfonline.com
The non-planar, three-dimensional structure of the pyrrolidine ring allows for a thorough exploration of pharmacophore space, which is critical in designing molecules that can effectively bind to biological targets. nih.govresearchgate.net Its saturated nature and the potential for stereoisomers contribute to the molecular diversity and complexity that can be achieved, enabling the fine-tuning of a compound's biological activity. nih.govresearchgate.netnih.gov The pyrrolidine moiety often enhances a molecule's pharmacokinetic properties, such as bioavailability and metabolic stability. tandfonline.com This makes it a favored component in the design of novel therapeutic agents for a wide array of diseases, including cancer, diabetes, and infectious diseases. nih.govfrontiersin.orgtandfonline.com
Research Trajectories for 4'-(1-Pyrrolidino)acetophenone: Acknowledging its Role in Advanced Studies
The compound this compound, which integrates both the acetophenone and pyrrolidine functionalities, serves as a valuable building block in advanced chemical research. While specific research on this exact molecule is often part of broader studies, its structure is indicative of a molecule with potential for further chemical exploration and development.
The primary role of this compound in the scientific literature is as a chemical intermediate. For example, it is a precursor in the synthesis of more complex molecules with potential pharmacological applications. One notable application is in the synthesis of α-bromo-4-(1-pyrrolidino)acetophenone, a related compound used in further chemical transformations. chemicalbook.com
The combination of the electron-donating pyrrolidine group with the acetophenone core influences the electronic properties of the molecule, which can be exploited in various chemical reactions. This makes it a useful synthon for creating a library of compounds for screening in drug discovery programs. The investigation of such molecules contributes to the broader understanding of structure-activity relationships, guiding the design of future therapeutic agents.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| CAS Number | 21557-09-5 |
| Physical Form | Solid |
This table summarizes the basic chemical properties of this compound. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRFELFKDNNURJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352971 | |
| Record name | 1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21557-09-5 | |
| Record name | 1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21557-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 4 1 Pyrrolidino Acetophenone
Established Synthetic Routes to 4'-(1-Pyrrolidino)acetophenone
Traditional methods for the synthesis of this compound predominantly rely on nucleophilic substitution reactions. These routes are valued for their reliability and the accessibility of starting materials.
Reaction of Halogenated Acetophenone (B1666503) Intermediates with Pyrrolidine (B122466)
A primary and widely employed method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comnih.gov This pathway involves the reaction of a halogenated acetophenone, typically 4'-fluoroacetophenone (B120862) or 4'-chloroacetophenone, with pyrrolidine. The fluorine substituent is particularly effective as a leaving group in this context because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com
The reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide (B87167) (DMSO), which can facilitate the formation of the charged intermediate (Meisenheimer complex) characteristic of the SNAr mechanism. researchgate.net
| Halogenated Substrate | Reagent | Typical Conditions | Reaction Type |
|---|---|---|---|
| 4'-Fluoroacetophenone | Pyrrolidine | Polar solvent (e.g., DMSO), heat | Nucleophilic Aromatic Substitution (SNAr) |
| 4'-Chloroacetophenone | Pyrrolidine | Polar solvent, heat, often with a base | Nucleophilic Aromatic Substitution (SNAr) |
Advanced Synthetic Strategies and Catalytic Considerations
Modern synthetic chemistry offers more sophisticated approaches, including the use of organocatalysis and computational tools to refine and plan synthetic pathways.
Organocatalytic Approaches in Pyrrolidine-Acetophenone Synthesis
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthesis. The pyrrolidine scaffold itself is a privileged motif in this field, particularly in the form of diarylprolinol silyl (B83357) ethers, which are highly effective aminocatalysts. nih.gov While specific organocatalytic routes for the direct synthesis of this compound are not extensively documented, the principles of organocatalysis are applied to construct a vast array of substituted pyrrolidines. mdpi.comdntb.gov.ua These methods often involve asymmetric [3+2] cycloadditions or Michael additions to build the pyrrolidine ring with high stereocontrol, which can then be further functionalized. nih.gov The development of new pyrrolidine-based organocatalysts continues to be an active area of research, highlighting the importance of this structural unit in synthetic chemistry. nih.gov
Application of Retrosynthetic Analysis Tools in Synthetic Planning
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. deeporigin.com For this compound, the most logical retrosynthetic disconnection is the C-N bond between the phenyl ring and the pyrrolidine nitrogen.
This disconnection yields two synthons: a 4-acetylphenyl cation and a pyrrolidinyl anion. The corresponding synthetic equivalents are a halogenated acetophenone (such as 4'-fluoroacetophenone) and pyrrolidine. This analysis directly points to the nucleophilic aromatic substitution pathway described in section 2.1.1.
Derivatization Reactions of this compound
This compound is not only a synthetic target but also a valuable starting material for creating more complex molecules. Its chemical structure offers multiple sites for further functionalization.
Electrophilic Aromatic Substitution Reactions of the Phenyl Ring
The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the pyrrolidino group. As a tertiary amine, the nitrogen atom's lone pair of electrons is delocalized into the aromatic system through resonance, significantly increasing the electron density of the ring. This makes the compound much more reactive than benzene (B151609) or acetophenone itself.
The pyrrolidino group is a powerful activating group and an ortho, para-director. Since the para position is already occupied by the acetyl group, electrophilic attack is directed predominantly to the ortho positions (C-3 and C-5) relative to the pyrrolidino substituent. This directing effect overrides the deactivating, meta-directing influence of the acetyl group.
A key example of electrophilic substitution on such activated rings is the Vilsmeier-Haack reaction. chemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comwikipedia.orgorganic-chemistry.org For this compound, this reaction would be expected to yield 3-formyl-4'-(1-pyrrolidino)acetophenone.
| Reaction | Reagents | Expected Major Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | 3-Formyl-4'-(1-pyrrolidino)acetophenone |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4'-(1-pyrrolidino)acetophenone |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4'-(1-pyrrolidino)acetophenone |
Chemical Transformations of the Acetophenone Moiety
The acetophenone portion of the molecule contains a carbonyl group and α-protons, which are key sites for various chemical transformations, including oxidation and reduction.
Oxidation Reactions
The acetyl group can undergo oxidation to form an ester via the Baeyer-Villiger oxidation. researchgate.netresearchgate.netresearchgate.net This reaction typically employs peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and an adjacent carbon atom. researchgate.netresearchgate.netresearchgate.net The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge has a higher tendency to migrate. adichemistry.comstackexchange.comchemzipper.com
For this compound, the two migrating candidates are the methyl group and the 4-(1-pyrrolidino)phenyl group. Aryl groups generally have a higher migratory aptitude than methyl groups. pitt.edu Furthermore, the electron-donating pyrrolidino group enhances the migratory ability of the phenyl ring. researchgate.net Consequently, the 4-(1-pyrrolidino)phenyl group is expected to migrate preferentially, yielding 4-(1-pyrrolidino)phenyl acetate (B1210297) as the primary product.
| Reaction | Oxidizing Agent | Major Product |
| Baeyer-Villiger Oxidation | m-CPBA | 4-(1-Pyrrolidino)phenyl acetate |
Reduction Reactions
The carbonyl group of the acetophenone moiety is readily reduced to form either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Catalytic hydrogenation or treatment with hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol. chemicalbook.commdpi.com This reaction transforms the carbonyl group into a hydroxyl group, yielding 1-(4-(1-pyrrolidino)phenyl)ethanol. nih.govnih.govmdpi.com
Complete Reduction to Methylene Group (Deoxygenation): For complete removal of the carbonyl oxygen, harsher reduction methods are employed. The Wolff-Kishner reduction, which uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures, or the Clemmensen reduction, which uses a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid, can convert the acetyl group directly into an ethyl group. nih.govresearchgate.net This would result in the formation of 1-ethyl-4-(pyrrolidin-1-yl)benzene. The choice between these methods often depends on the stability of other functional groups in the molecule to acidic or basic conditions.
| Reaction Type | Reagents | Product |
| Carbonyl Reduction | NaBH₄ or H₂/Pd | 1-(4-(1-Pyrrolidino)phenyl)ethanol |
| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 1-Ethyl-4-(pyrrolidin-1-yl)benzene |
| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-Ethyl-4-(pyrrolidin-1-yl)benzene |
Condensation and Cycloaddition Reactions Involving this compound or its Precursors
The reactivity of both the α-protons of the acetyl group and the activated nature of the pyrrolidino-substituted ring allows this compound to participate in various condensation and cycloaddition reactions.
Claisen-Schmidt Condensation and Chalcone (B49325) Formation
This compound serves as a ketone component in the Claisen-Schmidt condensation, a base-catalyzed reaction with an aromatic aldehyde to form chalcones (α,β-unsaturated ketones). taylorandfrancis.comwikipedia.orgscispace.comresearchgate.net The α-protons of the acetyl group are acidic and can be removed by a base (e.g., NaOH or KOH) to generate an enolate nucleophile. This enolate then attacks the carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) addition product readily dehydrates to yield the conjugated chalcone. stackexchange.comacs.orgresearchgate.net
Recent studies have detailed the synthesis of novel pyrrolidine-based chalcones by reacting this compound with various substituted benzaldehydes. acs.org This reaction provides a straightforward pathway to compounds with extended π-systems. For example, condensation with benzaldehyde (B42025) yields (E)-3-phenyl-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one. acs.org
| Aldehyde Reactant | Base Catalyst | Chalcone Product |
| Benzaldehyde | KOH / EtOH | (E)-3-Phenyl-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one acs.org |
| 3-Fluorobenzaldehyde | KOH / EtOH | (E)-3-(3-Fluorophenyl)-1-(4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one acs.org |
| 4-(Trifluoromethyl)benzaldehyde | KOH / EtOH | (E)-1-(4-(Pyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one acs.org |
Triazole Synthesis via Enamine Intermediates
This compound can be a precursor for the synthesis of 1,2,3-triazoles. The reaction proceeds through the formation of an enamine or enolate intermediate, which then undergoes a 1,3-dipolar cycloaddition with an organic azide (B81097). beilstein-journals.orgnih.govorganic-chemistry.org This type of reaction is a cornerstone of "click chemistry" and provides an efficient route to highly substituted five-membered heterocycles. beilstein-journals.orgnih.govwikipedia.org
The general mechanism involves the ketone first forming an enamine. This enamine, being an electron-rich dipolarophile, reacts readily with an electron-deficient 1,3-dipole, such as an aryl azide. researchgate.netnih.govnsf.govresearchgate.net The cycloaddition yields an unstable triazoline intermediate, which subsequently eliminates the amine (pyrrolidine in this case) to aromatize into the stable 1,4,5-trisubstituted 1,2,3-triazole. beilstein-journals.orgresearchgate.net Alternatively, a base can deprotonate the α-carbon of the ketone to form an enolate, which can also react with an azide in a similar cycloaddition pathway. nih.govresearchgate.net
| Reaction | Key Intermediate | Reactant | Expected Product Type |
| 1,3-Dipolar Cycloaddition | Enamine/Enolate | Aryl Azide | 1-Aryl-4-methyl-5-(4-(pyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole |
Pyrazoline and Pyrazolo[3,4-d]pyridazine Ring Annulation
The synthesis of heterocyclic rings fused onto or derived from this compound is a significant area of research, leading to the creation of novel compounds with potential applications. Among these, the formation of pyrazoline and pyrazolo[3,4-d]pyridazine rings represents a key synthetic transformation. This process typically involves a multi-step reaction sequence, beginning with the conversion of this compound into a more reactive intermediate, such as a chalcone, which then undergoes cyclization.
The general pathway for the synthesis of pyrazolines involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate (B1144303). nih.govdergipark.org.triscience.in The initial and crucial step in this sequence is the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes to produce the corresponding chalcones. nih.govresearchgate.net These chalcone intermediates are pivotal as they possess the necessary functionality to undergo subsequent cyclocondensation reactions.
Pyrazoline Ring Annulation
The formation of the pyrazoline ring is achieved through the reaction of the synthesized chalcones with hydrazine hydrate or its derivatives. pjsir.org This reaction is a classic example of nucleophilic addition followed by intramolecular cyclization and dehydration. The hydrazine molecule attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone, followed by cyclization to yield the five-membered pyrazoline ring. nih.govdergipark.org.tr The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), sometimes with the addition of a catalyst like acetic acid to facilitate the reaction. dergipark.org.tr
Chalcone Formation: this compound is condensed with a substituted benzaldehyde in the presence of a base (e.g., KOH in methanol) to yield a 1-(4-(pyrrolidin-1-yl)phenyl)-3-(aryl)prop-2-en-1-one (a chalcone). pharmascholars.com
Cyclization: The resulting chalcone is then refluxed with hydrazine hydrate in a solvent like ethanol to yield the corresponding pyrazoline derivative. iscience.in
The table below details the reaction conditions and outcomes for the synthesis of pyrazoline derivatives starting from this compound-derived chalcones.
| Chalcone Precursor (Substituent R) | Cyclizing Agent | Solvent | Catalyst | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Phenyl | Hydrazine Hydrate | Ethanol | Acetic Acid (catalytic) | Reflux | 5-phenyl-3-(4-(pyrrolidin-1-yl)phenyl)-4,5-dihydro-1H-pyrazole | Good to High nih.gov |
| 4-Chlorophenyl | Hydrazine Hydrate | Ethanol | None | Reflux, 72h | 5-(4-chlorophenyl)-3-(4-(pyrrolidin-1-yl)phenyl)-4,5-dihydro-1H-pyrazole | Not Specified ijfmr.com |
| 4-Methoxyphenyl | Phenylhydrazine | Ethanol | None | Reflux | 1,5-diphenyl-3-(4-(pyrrolidin-1-yl)phenyl)-4,5-dihydro-1H-pyrazole | Good pjsir.org |
| 4-Nitrophenyl | Hydrazine Hydrate | Formic Acid | None (Solvent acts as catalyst) | Reflux, 26h | 5-(4-nitrophenyl)-3-(4-(pyrrolidin-1-yl)phenyl)-4,5-dihydropyrazole-1-carbaldehyde | Not Specified iscience.in |
Pyrazolo[3,4-d]pyridazine Ring Annulation
The synthesis of the more complex, fused pyrazolo[3,4-d]pyridazine ring system is a multi-step process that builds upon pyrazole (B372694) intermediates. mdpi.com These pyrazole precursors must contain appropriate functional groups that can react with hydrazine to form the second heterocyclic ring (the pyridazine). sci-hub.se
A viable synthetic route involves:
Formation of a Functionalized Pyrazole: An intermediate derived from this compound, such as a diketone or a keto ester, is reacted with a hydrazine derivative to form a pyrazole ring bearing functional groups (e.g., ester, nitrile, or acetyl groups) at positions adjacent to the pyrazole nitrogen.
Pyridazine (B1198779) Ring Annulation: The functionalized pyrazole is then treated with hydrazine hydrate. mdpi.com The hydrazine reacts with the functional groups on the pyrazole ring (for example, a keto and an ester group) to form the fused six-membered pyridazine ring, resulting in the pyrazolo[3,4-d]pyridazine core. mdpi.com
The reaction pathway for the final cyclization step is detailed in the table below, assuming the successful synthesis of the necessary pyrazole precursor from this compound.
| Pyrazole Precursor | Cyclizing Agent | Solvent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 5-amino-1-aryl-3-(4-(pyrrolidin-1-yl)benzoyl)-1H-pyrazole-4-carboxylate | Hydrazine Hydrate | Ethanol | Reflux, 4h | 5-Amino-1-aryl-3-(4-(pyrrolidin-1-yl)phenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Not Specified mdpi.com |
| 3-(4-(pyrrolidin-1-yl)phenyl)-1-phenyl-1H-pyrazole-4,5-dicarbonitrile | Hydrazine Hydrate | Ethanol | Reflux | 4,5-Diamino-3-(4-(pyrrolidin-1-yl)phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazine | Not Specified mdpi.com |
This methodology highlights the versatility of this compound as a starting material for constructing complex heterocyclic systems through sequential condensation and cyclization reactions.
Spectroscopic Characterization and Advanced Analytical Techniques for 4 1 Pyrrolidino Acetophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton (¹H) NMR spectroscopy of 4'-(1-Pyrrolidino)acetophenone reveals distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the assignment of each proton to its specific position within the molecular framework.
The aromatic protons on the phenyl ring typically appear as two distinct sets of signals due to the influence of the electron-donating pyrrolidino group and the electron-withdrawing acetyl group. The protons ortho to the pyrrolidino group are expected to be shifted upfield compared to those in unsubstituted acetophenone (B1666503), while the protons ortho to the acetyl group would be shifted downfield. The protons of the pyrrolidine (B122466) ring exhibit characteristic signals in the aliphatic region of the spectrum, and the methyl protons of the acetyl group appear as a sharp singlet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to -N(CH₂)₄) | 6.5-6.7 | Doublet |
| Aromatic (ortho to -C(O)CH₃) | 7.8-8.0 | Doublet |
| Pyrrolidine (-CH₂-N-) | 3.2-3.4 | Triplet |
| Pyrrolidine (-CH₂-CH₂-) | 1.9-2.1 | Multiplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 195-200 ppm. The aromatic carbons show a range of signals, with the carbon attached to the nitrogen of the pyrrolidine ring being significantly shielded (shifted upfield) and the carbon attached to the acetyl group being deshielded (shifted downfield). The carbons of the pyrrolidine ring appear in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~196 |
| Aromatic (C-N) | ~152 |
| Aromatic (C-C(O)) | ~128 |
| Aromatic (CH, ortho to -N) | ~110 |
| Aromatic (CH, ortho to -C(O)) | ~130 |
| Quaternary Aromatic | ~125 |
| Pyrrolidine (-CH₂-N-) | ~47 |
| Pyrrolidine (-CH₂-CH₂-) | ~25 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are invaluable for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone is expected to be a prominent feature. The presence of the aromatic ring is indicated by C=C stretching vibrations and C-H stretching and bending vibrations. The C-N stretching of the pyrrolidino group and the C-H stretching of the aliphatic methylene (B1212753) groups will also give rise to characteristic bands.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | 1660-1680 |
| C=C (Aromatic) | Stretch | 1580-1600 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-N (Tertiary Amine) | Stretch | 1180-1360 |
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule, including the extent of conjugation and the nature of its chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the molecule. The presence of the conjugated system, which includes the phenyl ring, the carbonyl group, and the nitrogen atom of the pyrrolidine ring, results in characteristic absorption maxima (λmax).
The electron-donating pyrrolidino group in conjugation with the electron-withdrawing acetyl group leads to a significant bathochromic (red) shift of the primary absorption band compared to acetophenone. This intramolecular charge transfer character results in a strong absorption in the near-UV or visible region.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax (nm) |
|---|---|
| π → π* | ~280-320 |
Note: The exact λmax values are dependent on the solvent used for the analysis.
Mass Spectrometry in Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C12H15NO, corresponding to a monoisotopic mass of approximately 189.115 Da. chemsrc.comchemspider.com In mass spectrometry, this value is observed as the molecular ion peak ([M]+•) at a mass-to-charge ratio (m/z) of 189.
The fragmentation pattern of this compound provides significant structural information. While specific literature detailing its fragmentation is limited, a probable pattern can be inferred from the known fragmentation of its core structures: acetophenone and α-pyrrolidinophenone derivatives. asdlib.orgwvu.edu The electron ionization (EI) mass spectrum is expected to show characteristic fragments resulting from specific bond cleavages.
A primary fragmentation pathway for acetophenone involves the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage), resulting in the loss of a methyl radical (•CH3). asdlib.org For this compound, this would lead to the formation of a stable acylium ion at m/z 174. Further fragmentation, characteristic of many pyrrolidinophenone-type compounds, involves the pyrrolidine ring itself. wvu.edu Cleavage of the bond between the phenyl ring and the nitrogen atom or fragmentation within the pyrrolidine ring can produce additional diagnostic ions.
Table 1: Proposed Mass Spectrometry Fragmentation of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 189 | [C12H15NO]+• (Molecular Ion) | - |
| 174 | [M - CH3]+ | •CH3 (15 Da) |
| 146 | [M - C3H7]+ | •C3H7 (43 Da) |
| 118 | [M - C4H7N]+ | C4H7N (70 Da) |
| 70 | [C4H8N]+ (Pyrrolidinyl cation) | - |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound. A common approach involves reverse-phase HPLC coupled with ultraviolet (UV) detection. In this setup, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.gov
The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or triethylamine (B128534) to improve peak shape and resolution. nih.govsielc.com Isocratic or gradient elution can be employed to achieve optimal separation from any starting materials, byproducts, or degradation products. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.
Table 2: Typical HPLC Method Parameters for Analysis of Acetophenone Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water mixture |
| Detection | UV at 254 nm or 280 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. An electrospray ionization (ESI) source is typically used to generate ions from the column eluent before they enter the mass spectrometer. researchgate.net
In LC-MS/MS, a precursor ion (often the protonated molecule, [M+H]+, at m/z 190) is selected and fragmented to produce specific product ions. By monitoring these specific mass transitions (Selected Reaction Monitoring, SRM), the method provides excellent specificity and allows for quantification at very low levels, minimizing interference from other compounds. nih.gov This is particularly useful for trace analysis of impurities or for pharmacokinetic studies.
Computational and Theoretical Investigations of 4 1 Pyrrolidino Acetophenone
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are essential tools for understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and electrostatic potential, which collectively determine the molecule's chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. acs.orgnumberanalytics.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and other properties of a system are a functional of the electron density. numberanalytics.com DFT calculations are widely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties of molecules like 4'-(1-Pyrrolidino)acetophenone. als-journal.com
For a molecule such as this compound, DFT calculations, often using functionals like B3LYP, would be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization). researchgate.net This process identifies the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. acs.org Following optimization, a frequency analysis can confirm that the structure is a true minimum (no imaginary frequencies) and provide theoretical vibrational data comparable to experimental infrared (IR) and Raman spectra. acs.org While specific DFT data for this compound is not detailed in the surveyed literature, this standard computational approach is fundamental for subsequent analyses like FMO and MEP. researchgate.netjournalirjpac.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating pyrrolidine (B122466) group attached to the phenyl ring would significantly influence the HOMO, increasing its energy and localizing electron density on this part of the molecule. Conversely, the electron-withdrawing acetyl group would lower the energy of the LUMO, primarily located on the acetophenone (B1666503) moiety. The interaction between these orbitals governs the molecule's reactivity in various chemical reactions, including cycloadditions. wikipedia.orgimperial.ac.uk
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netajchem-a.com The MEP surface displays the electrostatic potential on the molecule's electron density surface, using a color spectrum to indicate different potential values. wolfram.com Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. ajchem-a.comresearchgate.net
In the case of this compound, an MEP map would reveal a significant negative potential around the oxygen atom of the carbonyl group due to the presence of lone pair electrons and its high electronegativity. acs.org This site represents the most likely position for interaction with electrophiles or hydrogen bond donors. The pyrrolidine nitrogen, while electron-rich, is part of an enamine-like system where its lone pair is delocalized into the aromatic ring, making it less nucleophilic than the carbonyl oxygen. Positive potentials would be expected around the hydrogen atoms of the methyl group and the aromatic ring.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. beilstein-journals.org For a flexible molecule like this compound, several conformations are possible due to rotation around the C-N bond connecting the pyrrolidine ring to the phenyl group and the C-C bond of the acetyl group. The geometry of the five-membered pyrrolidine ring itself can also exist in various envelope and twisted conformations. beilstein-journals.org
Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. mpg.denih.gov By simulating the atomic motions according to the laws of classical mechanics, MD can reveal the preferred low-energy conformations, the transitions between them, and the flexibility of different molecular regions. copernicus.org For this compound, MD simulations could provide insight into the dynamic equilibrium between different rotamers and puckering states of the pyrrolidine ring, which can be crucial for its interaction with biological targets or other reactants. copernicus.orgresearchgate.net
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for elucidating reaction mechanisms by identifying intermediates and, most importantly, transition states—the high-energy structures that connect reactants to products. numberanalytics.commsuniv.ac.in The energy of the transition state determines the activation energy and thus the rate of the reaction.
A key computational study investigated the mechanism of 1,3-dipolar cycloadditions between phenyl azide (B81097) and various enamines, including the enamine derived from acetophenone and pyrrolidine, which is closely related to this compound. nih.govresearchgate.net Using quantum mechanical methods such as M06-2X and B97D, researchers located the transition structures for these reactions. nih.govresearchgate.net This analysis helps to understand the reactivity, regioselectivity, and stereoselectivity of the cycloaddition. nih.govbeilstein-journals.org Such studies are critical for predicting how molecules like this compound or its derivatives will behave in complex chemical transformations. ub.eduacs.orgacs.org Further computational work on related pyrrolidine systems has also used DFT to explore reaction pathways, demonstrating that kinetic selectivity is often more significant than thermodynamic selectivity in forming the final products. beilstein-journals.orgbeilstein-journals.org
In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness
In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. springernature.comnih.gov These predictions help to assess a molecule's "drug-likeness," or its potential to be developed into an effective oral medication. nih.gov Several rule-based filters, such as Lipinski's Rule of Five, are commonly used for this initial screening. biotechnologia-journal.orgmdpi.com
For this compound, we can evaluate its drug-likeness based on key physicochemical properties. These properties can be computed and compared against established thresholds for oral bioavailability.
The analysis shows that this compound successfully passes all criteria of Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for development as an orally administered drug. mdpi.com Its moderate lipophilicity (Log P) and low molecular weight indicate a good potential for absorption and distribution. biotechnologia-journal.orgresearchgate.net The absence of hydrogen bond donors and the presence of two acceptors are also within the desired range for good membrane permeability. These in silico predictions mark the compound as a candidate worthy of further investigation in drug discovery pipelines.
Compound Names Table
Biological Activities and Molecular Mechanisms of 4 1 Pyrrolidino Acetophenone and Its Derivatives
Role as Pharmaceutical Intermediates and Building Blocks in Drug Development
4'-(1-Pyrrolidino)acetophenone is a versatile organic compound that serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. chem960.com Its structure, which integrates an acetophenone (B1666503) core with a pyrrolidine (B122466) ring, provides a valuable scaffold for developing novel compounds with a wide range of biological activities. The acetophenone backbone is a common feature in numerous natural products and commercial drugs, recognized for its utility in synthesizing bioactive compounds. mdpi.comnih.gov Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a significant scaffold in medicinal chemistry, present in many natural alkaloids and FDA-approved drugs.
The combination of these two functional groups in this compound makes it a useful synthon for creating libraries of compounds for screening in drug discovery programs. The pyrrolidine moiety often enhances pharmacokinetic properties, such as bioavailability and metabolic stability, making it a favored component in the design of new therapeutic agents. The compound's utility is demonstrated in its use as a precursor for other reactive intermediates, such as α-bromo-4-(1-pyrrolidino)acetophenone, which can be used in further advanced chemical transformations to create diverse heterocyclic and pharmaceutical compounds. The development of such molecular building blocks is essential for diversity-oriented synthesis, an approach that allows chemists to access a wide variety of bioactive compounds. mdpi.com The strategic synthesis of these intermediates is fundamental to the development of new drug candidates targeting a wide array of diseases. nih.gov
Neuropharmacological Activities and Enzyme Modulation
Derivatives of this compound are subjects of investigation for their potential effects on the central nervous system, particularly in the context of neurodegenerative diseases. researchgate.net The core structures, acetophenone and pyrrolidine, are found in various compounds with neuroprotective and enzyme-modulating properties. nih.govresearchgate.net Oxidative stress is a key feature in many neurological disorders, and compounds that can mitigate its effects are of significant therapeutic interest. nih.govneuroscirn.org
Acetylcholinesterase (AChE) inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease, a progressive neurodegenerative disorder. nih.govnih.govmdpi.com These agents work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A new series of acetophenone derivatives featuring alkylamine side chains have been designed and synthesized as AChE inhibitors that can bind to both the catalytic and peripheral sites of the enzyme. nih.gov
Research has shown that certain acetophenone derivatives can inhibit AChE in the micromolar range. nih.gov For instance, in one study, the most potent compound, 2e, demonstrated an IC50 value of 0.13 μM. nih.gov Molecular modeling studies are often employed to understand the interaction between these inhibitors and the AChE enzyme. nih.gov Computational docking studies on derivatives of this compound suggest that the pyrrolidino group can form π-alkyl interactions with key residues, such as Trp86, within the enzyme's binding site. The structure-activity relationship is critical; for example, the position of substituents on the acetophenone ring can significantly influence inhibitory potency. nih.govresearchgate.net This targeted approach to drug design, focusing on enzyme inhibition, is a key strategy in the search for more effective treatments for neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.com
Certain derivatives of this compound, specifically α-pyrrolidinophenones (also known as pyrovalerone derivatives), are classified as synthetic cathinones. nih.gov This class of compounds is known for its psychoactive effects, which are primarily mediated through the inhibition of neurotransmitter reuptake, particularly dopamine (B1211576) and norepinephrine (B1679862). α-Pyrrolidinohexiophenone (α-PHP) and α-pyrrolidinovalerophenone (α-PVP) are examples of related compounds that are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). This mechanism of action leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The study of these related compounds provides insight into how the pyrrolidinophenone scaffold can be modified to influence activity at neurotransmitter transporters.
Antiproliferative and Anticancer Efficacy
The acetophenone and pyrrolidine scaffolds are present in numerous compounds that have been investigated for their potential as anticancer agents. nih.govresearchgate.net Acetophenone derivatives, in particular, have been explored for a variety of biological activities, including cytotoxicity against cancer cells. researchgate.net Similarly, pyrrolidine-containing compounds have shown promise in combating cancer, with some derivatives approved for clinical use. researchgate.net The development of novel derivatives that can selectively target cancer cells and induce cell death is an active area of research. dergipark.org.trnih.gov
Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. In a study on α-pyrrolidinophenones, which share the core structure, compounds showed pronounced cytotoxicity against human liver cancer (Hep G2) and human epithelial type 2 (RPMI 2650) cell lines. nih.gov The effect was dose-dependent, with higher concentrations leading to significant reductions in cell viability. nih.gov For example, the compound 4-MeO-PV9, at concentrations of 200 and 300 μM, reduced the viability of Hep G2 cells by up to 98% and RPMI 2650 cells by up to 99% after 24 hours. nih.gov
Other studies on related heterocyclic compounds have also shown selective antiproliferative activity. Adamantyl pyran-4-one derivatives were evaluated against a panel of four cancer cell lines, showing moderate to good activity with IC50 values ranging from 13.1 to 43.0 μM. nih.gov Chalcones derived from 4-(imidazole-1-yl)acetophenone also exhibited potent and selective activity; one compound showed an IC50 of 1.39 μM against PC-3 prostate cancer cells, while another had an IC50 of 1.58 μM against HeLa cervical cancer cells. dergipark.org.tr
| Compound | Cell Line | Concentration (µM) | Max. Reduction in Viability (24h) | Reference |
|---|---|---|---|---|
| 4-F-PV9 | Hep G2 (Liver Cancer) | 200-300 | 96% | nih.gov |
| 4-F-PV9 | RPMI 2650 (Epithelial Cancer) | 200-300 | 98% | nih.gov |
| 4-MeO-PV9 | Hep G2 (Liver Cancer) | 200-300 | 98% | nih.gov |
| 4-MeO-PV9 | RPMI 2650 (Epithelial Cancer) | 200-300 | 99% | nih.gov |
A primary goal in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. nih.gov Research into compounds structurally related to this compound has revealed mechanisms for apoptosis induction. For example, a pyrrolidinium (B1226570) fullerene derivative was found to induce apoptosis in primary effusion lymphoma (PEL) cells by activating caspase-9. nih.gov This activation occurred via the suppression of Akt, a key cell survival signaling protein, which normally keeps procaspase-9 in an inactive, phosphorylated state. nih.gov
Antimicrobial and Antifungal Spectrum of Activity
The therapeutic potential of heterocyclic compounds, particularly those incorporating pyrrolidine and acetophenone scaffolds, has been a significant area of investigation in medicinal chemistry. These structural motifs are present in numerous molecules that exhibit a wide range of biological activities, including antimicrobial and antifungal effects. While specific studies on this compound are limited, the analysis of its structural components and related derivatives provides valuable insights into its potential antimicrobial spectrum.
The antibacterial potential of this compound can be inferred from the known activities of both acetophenone and pyrrolidine derivatives. Research has shown that various acetophenone derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govcore.ac.uk Similarly, the pyrrolidine ring is a core structure in many bioactive compounds and is recognized as a key pharmacophore with antibacterial applications. researchgate.netnih.gov
Studies on substituted pyrrolidines have demonstrated their efficacy against a range of bacterial pathogens. For instance, certain thiazole-based pyrrolidine derivatives have been found to selectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com One derivative, featuring a 4-F-phenyl group, was particularly effective against these strains. biointerfaceresearch.com Furthermore, sulfonylamino pyrrolidine derivatives have shown promising activity against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.org
The activity of acetophenone derivatives is also well-documented. A study evaluating twenty different acetophenone derivatives identified several compounds, including 4-methyl and 4-nitro acetophenones, as being active against organisms like Bacillus subtilis, Staphylococcus aureus, and Salmonella typhi. nih.gov This suggests that the substitution pattern on the acetophenone ring plays a crucial role in determining antibacterial efficacy. Given that this compound combines these two important scaffolds, it is hypothesized to possess antibacterial properties, although its specific spectrum and potency require direct empirical evaluation.
Table 1: Antibacterial Activity of Selected Pyrrolidine and Acetophenone Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |
|---|---|---|
| Thiazole-based pyrrolidines | Staphylococcus aureus, Bacillus cereus | Selective inhibition of Gram-positive bacteria. biointerfaceresearch.com |
| Sulfonylamino pyrrolidines | S. aureus, E. coli, P. aeruginosa | Effective against both Gram-positive and Gram-negative bacteria. frontiersin.org |
| 4-Methyl-acetophenone | B. subtilis, S. aureus, S. typhi | Demonstrated antibacterial activity. nih.gov |
| 4-Nitro-acetophenone | B. subtilis, S. aureus, S. typhi | Demonstrated antibacterial activity; noted as slimicidal. nih.gov |
| Hydroxyacetophenone derivatives | E. coli, Klebsiella pneumoniae | Good antibacterial activity observed for some derivatives. core.ac.uk |
The exploration of pyrrolidine-containing compounds has extended to their potential as antifungal and antileishmanial agents. The pyrrolidine scaffold is a component of various molecules demonstrating these activities. researchgate.netnih.gov For instance, spirooxindole pyrrolidine hybrids have been evaluated for antifungal activity against clinically relevant fungal strains, with one derivative showing potent effects against Candida albicans. nih.gov The design of peptidomimetics incorporating a pyrrolidine-2,4-dione (B1332186) structure has also been explored as a strategy for developing new antifungal agents. ajmb.org
Similarly, acetophenone derivatives have been synthesized and evaluated for their efficacy against phytopathogenic fungi. nih.gov A study of 45 different acetophenone derivatives found that several compounds exhibited more potent antifungal effects against certain plant pathogens than the commercial fungicide hymexazol. nih.gov This highlights the potential of the acetophenone core as a basis for developing new antifungal compounds.
Antioxidant Potential and Mitigation of Oxidative Stress
Compounds possessing a pyrrolidine or acetophenone structure have been frequently associated with antioxidant properties. nih.govresearchgate.net Pyrrolidine-2-one derivatives, for example, have been synthesized and investigated for their free radical scavenging abilities, with many showing potent or moderate antioxidant activity. researchgate.net The antioxidant capacity of these compounds is crucial as it can help mitigate oxidative stress, a condition linked to various diseases including cancer, diabetes, and neurodegenerative disorders. researchgate.net
The acetophenone moiety itself is found in many natural phenolic compounds that are known for their antioxidant effects. dntb.gov.ua The investigation of this compound and its derivatives in the context of oxidative stress is therefore a promising area of research.
Investigation of Structure-Activity Relationships (SAR) for Biological Response
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to medicinal chemistry. For derivatives of this compound, SAR studies focus on how modifications to the pyrrolidine ring and the acetophenone core influence their biological effects. nih.govrsc.org
The pyrrolidine ring is a versatile scaffold in drug design due to its three-dimensional, non-planar structure. nih.gov This conformation, which can be influenced by the choice and placement of substituents, allows for a detailed exploration of the pharmacophore space. nih.gov Inductive and stereoelectronic factors related to substituents can affect the puckering of the ring, which in turn can significantly alter its pharmacological efficacy. nih.gov
SAR studies on various pyrrolidine derivatives have revealed key insights:
Substituent Position: The location of substituents on the pyrrolidine ring is critical. For example, in a series of pyrrolidine-2,5-dione derivatives, substituents at the 3-position strongly influenced anticonvulsant activity. nih.gov
Stereochemistry: The spatial orientation of substituents can lead to different biological profiles due to varied binding modes with target proteins. The introduction of a chiral pyrrolidine can impart selectivity towards specific biological targets. nih.gov
Basicity: The nitrogen atom within the pyrrolidine ring confers basicity to the scaffold. Substituents, particularly charged ones, can significantly affect this basicity, which is a crucial parameter for drug-receptor interactions. nih.gov
The biological activity of this compound can be contextualized by comparing it with its structural analogs and related heterocyclic compounds. Such comparative analyses are essential for identifying key structural features required for a desired biological response.
Amino acetophenones serve as versatile building blocks for the synthesis of a wide array of natural product analogs, including flavones, coumarins, and quinolones. nih.gov For instance, 2-aryl-4-quinolones are considered close analogs of flavones, sharing very similar scaffolds. nih.gov By replacing the oxygen atom in the pyran ring of a coumarin (B35378) with a nitrogen atom, one can generate 3-phenyl-2-quinolones, demonstrating how subtle changes in the heterocyclic core can create new classes of compounds with potentially different biological activities. nih.gov
In the context of antibacterial agents, SAR studies of acetophenone derivatives have shown that spatial, electronic, and topological descriptors are key influencers of activity. nih.gov The nature and position of substituents on the phenyl ring (e.g., methyl, nitro, ethoxy groups) significantly impact efficacy. nih.gov Therefore, comparing this compound with other 4'-substituted acetophenones (e.g., 4'-piperidinoacetophenone (B85414) or 4'-morpholinoacetophenone) would provide valuable information on how the nature of the heterocyclic amine affects bioactivity. Studies on piperidin-4-one derivatives, for example, have shown that these related heterocycles can exhibit significant antimicrobial activity. yu.edu.jo This comparative approach is crucial for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity.
Applications of 4 1 Pyrrolidino Acetophenone in Advanced Organic Synthesis
Synthesis of Complex Pharmacologically Active Molecules
The pyrrolidine (B122466) ring is a prevalent structural motif in numerous natural alkaloids and plays a significant role in the architecture of many pharmaceutical drugs. researchgate.net Consequently, 4'-(1-pyrrolidino)acetophenone serves as a key intermediate in the synthesis of complex molecules with a wide spectrum of biological activities. Its derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.
A notable application of this compound is in the synthesis of novel pyrrolidine chalcone (B49325) derivatives. researchgate.net These compounds, obtained through the condensation of derivatives of this compound with various aldehydes, have been evaluated for their in vitro anticancer activity against human breast cancer cell lines, as well as for their anti-inflammatory and antibacterial properties. researchgate.net For instance, certain synthesized chalcones have demonstrated significant activity against Staphylococcus aureus and E. faecalis.
Furthermore, the pyrrolidine scaffold is a key component in the development of antiviral agents. Research has shown that trisubstituted pyrrolidine derivatives can act as potent and selective antivirals against HIV. nih.gov The synthesis of these complex molecules often involves intermediates that can be derived from this compound, highlighting its importance in the development of new therapeutic agents.
The following table summarizes the biological activities of some pharmacologically active molecules derived from this compound.
| Compound Class | Biological Activity | Target/Application |
| Pyrrolidine Chalcones | Anticancer, Anti-inflammatory, Antibacterial | Human breast cancer cell lines, Various bacterial strains |
| Trisubstituted Pyrrolidines | Antiviral | HIV/CCR5 receptor antagonists |
| Pyrrolo[2,3-d]pyrimidines | Antiviral, Antiproliferative | Human cytomegalovirus, Herpes simplex type 1 |
Precursor in Heterocyclic Compound Synthesis
Acetophenone (B1666503) and its derivatives are well-established precursors in the synthesis of a wide variety of heterocyclic compounds. researchgate.net The presence of the reactive keto group and the activated aromatic ring in this compound makes it an ideal starting material for constructing various heterocyclic scaffolds, which are central to many areas of medicinal chemistry and materials science. researchgate.netnih.gov
The compound is particularly useful in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step. researchgate.netmdpi.comub.edu For example, it can be utilized in the synthesis of polysubstituted 2-aminopyrroles through a one-pot MCR involving an aldehyde and an activated methylene (B1212753) compound. nih.gov These 2-aminopyrrole structures are considered privileged medicinal scaffolds due to their diverse pharmacological activities. nih.gov
Moreover, this compound is a valuable precursor for the synthesis of important nitrogen-containing heterocycles such as quinolines and pyrimidines. scholarsportal.infopharmaguideline.comresearchgate.netnih.govnih.govmdpi.com The Friedländer synthesis, for instance, allows for the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, like this compound, to yield substituted quinolines. pharmaguideline.com Similarly, it can be used in the synthesis of pyrimidine (B1678525) derivatives, which are another class of heterocycles with significant biological importance. nih.govresearchgate.net
Synthesis of Pyrrolidine-Based Scaffolds
The pyrrolidine ring is a fundamental structural unit in a vast number of biologically active compounds. mdpi.commdpi.comnih.gov Its non-planar, three-dimensional structure provides an excellent framework for the spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. mdpi.com this compound, by its very nature, is an ideal starting material for the elaboration and functionalization of the pyrrolidine scaffold.
The synthesis of pyrrolidine-based scaffolds often involves the modification of the existing pyrrolidine ring or the use of the acetophenone moiety to build additional cyclic structures. The inherent reactivity of the compound allows for a variety of chemical transformations to introduce molecular diversity.
Formation of Fused Ring Systems and Spiro Derivatives
The chemical versatility of this compound extends to the synthesis of more complex and architecturally intriguing molecules, such as fused heterocyclic systems and spiro derivatives. researchgate.netnih.govktu.edu These structures are of great interest in drug discovery due to their rigid three-dimensional conformations, which can lead to high-affinity binding to biological targets.
The synthesis of spiro compounds, which contain two rings connected by a single common atom, can be achieved through various synthetic strategies, including 1,3-dipolar cycloaddition reactions. ua.es For instance, azomethine ylides generated in situ from a derivative of this compound can react with dipolarophiles to construct spiro-pyrrolidine systems. nih.gov This approach has been successfully employed in the synthesis of complex spiro[indoline-3,2'-pyrrolidine] derivatives, which have shown cytotoxic activity against cancer cell lines. researchgate.net
Furthermore, the formation of fused ring systems, where two or more rings share two or more atoms, is another important application. These fused heterocycles are prevalent in many natural products and pharmacologically active compounds. The reactivity of this compound allows it to participate in cyclization reactions that lead to the formation of N-fused heterocycles, further expanding the molecular diversity accessible from this versatile precursor. nih.gov
The following table provides examples of complex heterocyclic systems synthesized using pyrrolidine-containing precursors.
| Heterocyclic System | Synthetic Strategy | Key Features |
| Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | Multicomponent 1,3-dipolar cycloaddition | Complex spirocyclic framework |
| Spiro[indoline-3,2'-pyrrolidine] | 1,3-dipolar cycloaddition | Cytotoxic activity against cancer cells |
| N-fused heterocycles | Acyl transfer-annulation | Aromatization-driven synthesis |
| Spiropyrrolidines and Spiroisoindolines | [4+1] Cyclization | NH-unprotected spirocyclic derivatives |
Utility in Catalyst Design and Organocatalysis
The field of asymmetric organocatalysis has witnessed remarkable growth, with chiral pyrrolidine-based structures emerging as a privileged class of catalysts. nih.govresearchgate.netresearchgate.netresearchgate.net These catalysts are highly effective in promoting a wide range of enantioselective transformations, offering a green and metal-free alternative to traditional catalysis.
While this compound itself is not a catalyst, its pyrrolidine moiety is a key structural element in the design of highly efficient organocatalysts. mdpi.comnih.gov The pyrrolidine ring can be readily functionalized to introduce other catalytic groups, leading to the development of bifunctional catalysts that can activate both the nucleophile and the electrophile in a chemical reaction.
Derivatives of this compound can serve as precursors for the synthesis of novel ligands for asymmetric metal catalysis. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the keto group can act as coordination sites for metal ions, creating a chiral environment that can induce enantioselectivity in catalytic reactions. The modular nature of its synthesis allows for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize their catalytic performance.
Q & A
Q. What are the common synthetic routes for 4'-(1-Pyrrolidino)acetophenone, and what analytical methods validate its purity?
Answer:
- Synthetic Routes :
- α-Bromoacetophenone Intermediate : React α-bromo-4-(methylsulfonyl)acetophenone with pyrrolidine under basic conditions (e.g., NaHCO₃ in anhydrous MeOH) to substitute the bromine with the pyrrolidino group .
- Retrosynthetic AI Tools : AI-powered synthesis planning (e.g., Template_relevance models) predicts feasible routes using databases like Reaxys and PISTACHIO, focusing on one-step reactions involving aryl halides and secondary amines .
- Purity Validation :
Q. How is this compound characterized for solubility and stability in experimental buffers?
Answer:
- Solubility : Test in common solvents (e.g., DMSO, MeOH, aqueous buffers) using UV-Vis spectroscopy. For example, molar absorptivity (ε) at 280 nm correlates with concentration in DMSO .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Acidic/basic conditions (pH <3 or >10) may hydrolyze the acetophenone moiety .
Advanced Research Questions
Q. What mechanistic insights exist for this compound in radical-trapping applications?
Answer:
- Radical Adduct Formation : The compound reacts with carbon-centered radicals (e.g., in tobacco smoke) to form stable adducts detectable via LC-MS/MS. Quantify using calibration curves (e.g., linear range 3–80 µg/mL, R² >0.98) .
- Kinetic Studies : Radical trapping efficiency (IC₅₀) is determined via competition assays with reference radicals like 3-cyanoproxyl (3-CNP). Reported trapping rates range from 10⁴–10⁵ M⁻¹s⁻¹ .
Q. How does computational modeling optimize the synthesis of this compound derivatives for enzyme inhibition?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase or carbonic anhydrase). Key residues (e.g., Trp86 in AChE) bind the pyrrolidino group via π-alkyl interactions .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the acetophenone ring) with inhibitory activity (Ki values). Meta-substituted derivatives show 10-fold higher potency than para-substituted analogs .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?
Answer:
- Batch Reproducibility : Ensure consistent purity (>95% by HPLC) and stereochemistry (e.g., trans vs. cis isomers) across studies. Discrepancies in antipsychotic activity (e.g., IC₅₀ variations) may arise from isomer impurities .
- In Vitro vs. In Vivo Models : Validate cellular assays (e.g., HEK293T cells) with pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to reconcile divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
